ヨードメチルトリフェニルホスホニウムヨージド

概要

説明

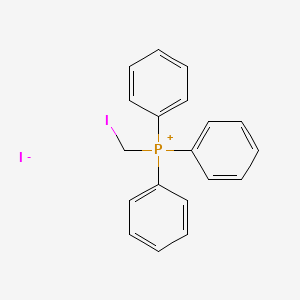

(Iodomethyl)triphenylphosphonium iodide, otherwise known as IMTPI, is a chemical compound composed of a triphenylphosphonium cation and three iodide anions. It is a water-soluble salt with a molecular weight of 609.7 g/mol and a melting point of 162-165°C. IMTPI has a wide range of applications in the scientific research field due to its unique properties, such as its high solubility in water and its ability to form complexes with other molecules. In

科学的研究の応用

ホスファ環状化合物の合成

ヨードメチルトリフェニルホスホニウムヨージド: は、酸化性二量化によるホスファ環状化合物の合成に利用されます 。これらの化合物は、リン含有環状構造を持つため、さまざまな化学反応において重要です。この構造は、新しい反応性パターンと安定性を、組み込まれた分子に付与することができます。

エナミド形成のためのクロスカップリング

この化合物は、クロスカップリング反応によるエナミドの形成のための反応物または試薬として役立ちます 。エナミドは、有機合成における重要な中間体であり、さまざまな官能基の前駆体として機能するため、医薬品や農薬の開発に応用されています。

抗菌剤および細胞毒性剤

これは、抗菌剤または細胞毒性剤として有望なシクロペプチドアルカロイドの合成に使用されます 。これらの用途は、特に強力な生物活性を持つ新しい化合物が常に求められている医薬品化学の分野において関連しています。

末端アルキンの形成

この化合物は、アルデヒドの脱ハロゲン化による末端アルキンの形成のための重要な反応物です 。末端アルキンは、広範囲の化学変換を受けることができるため、化学合成および材料科学において重要であり、構造的に多様な化合物につながります。

ひずんだアルケンのビニルシクロプロパン化/シクロペンテン化

ヨードメチルトリフェニルホスホニウムヨージド: は、ひずんだアルケンのビニルシクロプロパン化またはシクロペンテン化のための逐次カルボロド化プロセスで使用されます 。この用途は、より単純な構成要素から複雑な分子構造を構築するための合成有機化学において重要です。

ルイス酸触媒におけるオレフィン化剤

この化合物は、トリエンの電気環化におけるルイス酸触媒によるオレフィン化剤として作用します 。このプロセスは、天然物や医薬品に広く存在する環状化合物の合成において重要です。

Safety and Hazards

(Iodomethyl)triphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

(Iodomethyl)triphenylphosphonium iodide is primarily used as a reactant or reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these reactions.

Mode of Action

The compound (Iodomethyl)triphenylphosphonium iodide interacts with its targets through a series of chemical reactions. It is used in the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, and terminal alkynes via dehydrohalogenation of aldehydes . It also acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes .

Biochemical Pathways

(Iodomethyl)triphenylphosphonium iodide affects various biochemical pathways. It plays a role in the synthesis of phosphacyclic compounds, enamides, and terminal alkynes . These compounds can have downstream effects on other biochemical pathways, depending on their specific roles and interactions within the biological system.

Result of Action

The molecular and cellular effects of (Iodomethyl)triphenylphosphonium iodide’s action depend on the specific reactions it is used in. For example, in the synthesis of phosphacyclic compounds, it contributes to the formation of a new phosphorus-containing ring structure .

生化学分析

Biochemical Properties

(Iodomethyl)triphenylphosphonium iodide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant or reagent for the synthesis of phosphacyclic compounds via oxidative dimerizations, enamides via cross-coupling, and cyclopeptide alkaloids for use as antibacterial or cytotoxic agents . The nature of these interactions often involves the formation of phosphonium salts, which can facilitate various chemical transformations.

Cellular Effects

The effects of (Iodomethyl)triphenylphosphonium iodide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of terminal alkynes via dehydrohalogenation of aldehydes, which can impact cellular metabolic pathways . Additionally, its role in the Lewis acid catalysis of electrocyclization of trienes suggests its potential impact on gene expression and cell signaling pathways.

Molecular Mechanism

At the molecular level, (Iodomethyl)triphenylphosphonium iodide exerts its effects through various binding interactions with biomolecules. It acts as an olefination agent in the Lewis acid catalysis of electrocyclization of trienes, which involves the formation of phosphonium salts that can inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Iodomethyl)triphenylphosphonium iodide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at temperatures between 2–8 °C

Dosage Effects in Animal Models

The effects of (Iodomethyl)triphenylphosphonium iodide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial or cytotoxic properties. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies indicate the importance of dosage optimization to minimize toxicity while maximizing therapeutic benefits .

Metabolic Pathways

(Iodomethyl)triphenylphosphonium iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into various metabolites. For example, it is used in the synthesis of phosphacyclic compounds and enamides, which are part of complex metabolic networks . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of (Iodomethyl)triphenylphosphonium iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to form phosphonium salts facilitates its transport across cellular membranes, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of (Iodomethyl)triphenylphosphonium iodide is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .

特性

IUPAC Name |

iodomethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMMSRRNOXQMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450291 | |

| Record name | Iodomethyl-triphenyl-phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3020-28-8 | |

| Record name | 3020-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodomethyl-triphenyl-phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (iodomethyl)triphenylphosphonium iodide facilitate the methylenation of aldehydes?

A1: (Iodomethyl)triphenylphosphonium iodide acts as a Wittig reagent, enabling the conversion of aldehydes to terminal alkenes (methylenation). [] The mechanism involves the formation of a phosphorus ylide in situ, which then reacts with the aldehyde. This reaction proceeds through a four-membered ring intermediate, eventually leading to the formation of the alkene and triphenylphosphine oxide as a byproduct.

Q2: Can you elaborate on the reaction conditions and yields observed in the study using (iodomethyl)triphenylphosphonium iodide for methylenation?

A2: One study highlighted the use of (iodomethyl)triphenylphosphonium iodide with dibutyl telluride to mediate the methylenation of aldehydes. [] This reaction was carried out in tetrahydrofuran (THF) at 80 °C. The presence of dibutyl telluride was noted as essential for the reaction to proceed effectively. Importantly, this method achieved good yields of the methylenation products under neutral conditions, which is a significant advantage for substrates sensitive to acidic or basic conditions. []

Q3: Are there any alternative methods for aldehyde methylenation compared to using (iodomethyl)triphenylphosphonium iodide?

A3: While (iodomethyl)triphenylphosphonium iodide is a viable reagent for methylenation, researchers have explored other methods. One study investigated the use of [(ethoxycarbonyl)iodomethyl]triphenylphosphonium iodide for this purpose. [] This alternative reagent may offer advantages in certain synthetic scenarios, prompting further investigation into its reactivity and applications. Comparing the effectiveness and limitations of different reagents allows chemists to choose the optimal route for specific synthetic targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

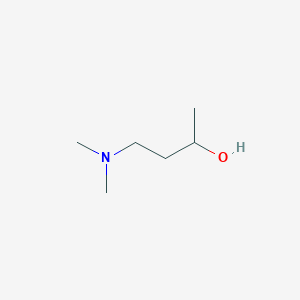

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)